1-(4-Carboxyphenyl)-3,3-dimethyltriazene
Übersicht
Beschreibung
CB10-277 is a synthetic derivative of dimethylphenyl-triazene related to dacarbazine, with antineoplastic properties. Related to the agent dacarbazine, CB10-277 is converted in vivo to a monomethyl triazene form that alkylates DNA, resulting in inhibition of DNA replication and repair; in addition, this agent may act as a purine analogue, resulting in inhibition of DNA synthesis, and may interact with protein sulfhydryl groups.
Wissenschaftliche Forschungsanwendungen
Aryne Formation and Cycloaddition Reactions
1-(4-Carboxyphenyl)-3,3-dimethyltriazene has been studied for its role in aryne formation. Buxton and Heaney (1995) found that the decomposition of related triazenes leads to the formation of arynes, with 1-(2'-carboxyteirahalophenyl)-3,3-dimethyltriazenes acting as stable precursors. These precursors enable cycloaddition reactions of the tetrahalobenzynes, a process relevant in organic chemistry for the construction of complex molecular structures (Buxton & Heaney, 1995).
Antitumor Activity and Synthesis
Several studies have explored the antitumor properties of triazenes, including derivatives of this compound. For example, a study by Manolov et al. (2001) synthesized and evaluated the antitumor activity of dimethyltriazeno-imidazole derivatives, highlighting the potential use of these compounds in chemotherapy for various cancers such as malignant melanoma and Hodgkin’s disease (Manolov et al., 2001).
Metabolic Studies and Carcinogenicity
The metabolism and potential carcinogenicity of this compound and its derivatives have also been investigated. Kolar and Habs (2004) compared the urinary metabolism of parent 3,3-dimethyl-1-phenyltriazene with its ring-substituted derivatives, revealing insights into the molecular requirements for systemic carcinogenic activity (Kolar & Habs, 2004).
Crystal Structure Analysis
The crystal structures of derivatives of this compound have been analyzed to understand their chemical properties better. Manolov et al. (2007) examined the crystal structures of two isomeric derivatives, providing valuable information for the design and synthesis of related compounds (Manolov et al., 2007).
Synthesis and Antimetastatic Activity
The synthesis and evaluation of the antimetastatic activity of 3,3-dimethyltriazene aryl derivatives, including this compound, have been a focus of research, with studies showing their stability and activity against cancer metastasis (Kazhemekaite et al., 2005).
Eigenschaften
CAS-Nummer |
7203-91-0 |
---|---|
Molekularformel |
C9H11N3O2 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
4-(dimethylaminodiazenyl)benzoic acid |
InChI |
InChI=1S/C9H11N3O2/c1-12(2)11-10-8-5-3-7(4-6-8)9(13)14/h3-6H,1-2H3,(H,13,14) |
InChI-Schlüssel |
GUAZPUYTLMUTMA-ZHACJKMWSA-N |
SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
7203-91-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
70055-49-1 (potassium salt) |
Haltbarkeit |
Bulk: No significant decomposition was observed after 90 days storage at room temperature and at 50 °C under light and dark conditions. Solution: The compound was determined to be unstable in distilled water through 72 hr when stored at room temperature under normal laboratory light. The t was calculated as 28.56 hr. |
Löslichkeit |
Water > 50 (mg/mL) Acetate buffer, pH 4 <1 (mg/mL) Carbonate buffer, pH 9 > 50 (mg/mL) 0.1NHCI 1 (mg/mL) Ethanol 16 (mg/mL) Methanol > 50 (mg/mL) Dimethyl acetamide < 1 (mg/mL) DMSO 3 (mg/mL) DMF 1 (mg/mL) Acetonitrile < 1 (mg/mL) Ethyl acetate < 1 (mg/mL) Chloroform < 1 (mg/mL) Toluene < 1 (mg/mL) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-(4-carboxyphenyl)-3,3-dimethyltriazene 1-(4-carboxyphenyl)-3,3-dimethyltriazene, potassium salt 1-(4-carboxyphenyl)-3,3-dimethyltriazene, sodium salt 1-4-(3,3-dimethyl-1-triazeno)benzoic acid 1-4-carboxy-3,3-dimethylphenyltriazene 1-p-(3,3-dimethyl-1-triazeno)benzoic acid CB 10-277 CB 10277 CB-10277 DM-COOK DMTZB para-(3,3-dimethyl-1-triazenyl)benzoic acid potassium 4-(3,3-dimethyl-1-triazeno)benzoate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.